![molecular formula C5H12ClNO3 B179680 1,4-Dideoxy-1,4-imino-D-arabinitol hydrochloride CAS No. 100991-92-2](/img/structure/B179680.png)
1,4-Dideoxy-1,4-imino-D-arabinitol hydrochloride
Overview
Description
1,4-Dideoxy-1,4-imino-D-arabinitol hydrochloride, also known as 2-Hydroxymethyl-3,4-pyrrolidinediol hydrochloride, is a naturally occurring pyrrolidine alkaloid . It is an enzyme inhibitor, specifically inhibiting glycogen phosphorylase and α-glucosidases . It has been used as an α-glucosidase (GAA) inhibitor .
Synthesis Analysis
The synthesis of this compound has been described in several studies . For instance, it has been synthesized in ten steps from D-serine with an overall yield of 49% . The key step of this synthesis makes use of the readily prepared serine-derived α-dibenzylamino aldehyde in a highly diastereoselective glycolate aldol reaction .Molecular Structure Analysis
The molecular formula of this compound is C5H11NO3 · HCl . Its molecular weight is 169.61 . The SMILES string representation is Cl.OC[C@H]1NCC@@H[C@@H]1O .Chemical Reactions Analysis
As an enzyme inhibitor, this compound inhibits glycogen phosphorylase, a key enzyme in glycogenolysis . It inhibits glycogenolysis in isolated liver cells and in homogenates of cerebral cortex and cerebellum .Physical And Chemical Properties Analysis
This compound is a solid substance . It is extremely hygroscopic and should be stored and handled under argon . It is soluble in water, with a solubility of 19.60-20.40 mg/mL .Scientific Research Applications
Synthesis from Natural Sources : It can be synthesized concisely and sustainably from naturally occurring d-xylose, offering a green approach to obtaining this compound (Akkarasamiyo et al., 2022).
Glucosidase Inhibition : It acts as a specific inhibitor of glucosidases, enzymes that play a crucial role in carbohydrate digestion. This makes it a candidate for therapeutic applications in conditions like diabetes (Fleet & Smith, 1986).
Competitive Inhibition of Enzymes : It exhibits potent competitive inhibition of α-galactosidase and α-glucosidase, suggesting considerable potential as a glycosidase inhibitor. This inhibition can be leveraged in the treatment of metabolic disorders (Fleet et al., 1985).
Inhibition of Monilinia fructigena : It competitively inhibits Monilinia fructigena alpha-L-arabinofuranosidase III, a fungal enzyme, potentially making it useful in agricultural applications or antifungal research (Axamawaty et al., 1990).
Anti-hyperglycaemic Efficacy : It has shown anti-hyperglycaemic effects in animal models, indicating potential as a diabetes treatment (Mackay et al., 2003).
Pharmacokinetics in Pharmaceuticals : Its pharmacokinetic properties have been studied in active pharmaceutical ingredients, solutions, and tablets, which is crucial for its development as a therapeutic agent (Jamali & Nielsen, 2003).
Enzymatic Inhibitors in Marine Sponges : It has been isolated from marine sponges, where it acts as an alpha-glucosidase inhibitor. This highlights its occurrence in nature and potential applications in marine biology and pharmacology (Saludes et al., 2007).
Selective α-Mannosidase Inhibitors : It serves as a base for analogues that are potent and selective inhibitors of α-mannosidase, indicating its potential in the treatment of disorders related to this enzyme (Haarr et al., 2020).
Inhibition of Glycogenolysis : In rat hepatocytes, it inhibits glycogenolysis, a process of breaking down glycogen into glucose. This suggests its potential application in managing blood sugar levels (Andersen et al., 1999).
Inhibition of Acetylcholinesterase and Butyrylcholinesterase : It has been tested for its inhibitory effects on acetylcholinesterase and butyrylcholinesterase, enzymes involved in the breakdown of neurotransmitters, suggesting potential therapeutic applications in neurodegenerative diseases (Vaaland et al., 2022).
Mechanism of Action
Target of Action
The primary targets of 1,4-Dideoxy-1,4-imino-D-arabinitol hydrochloride, also known as (2R,3R,4R)-2-(Hydroxymethyl)pyrrolidine-3,4-diol hydrochloride, are glycogen phosphorylase (GP) and α-glucosidases . These enzymes play a crucial role in glycogen metabolism, controlling the synthesis and degradation of glycogen, a multi-branched glucose polymer that serves as a form of energy storage in bacteria, fungi, and animals .
Mode of Action
This compound acts as a potent inhibitor of GP . It interacts with the active sites of these enzymes, binding to the subsite that is normally occupied by the glucosyl residue transferred between donor and acceptor substrates . This interaction results in the inhibition of the enzymes’ activity, thereby modulating cellular glycogen levels .
Biochemical Pathways
The compound affects the glycogen metabolism pathway. By inhibiting GP, it hinders the process of glycogenolysis, the breakdown of glycogen to glucose . This results in a decrease in the release of glucose from glycogen, affecting the overall energy metabolism in the organism.
Pharmacokinetics
Its solubility in water suggests that it may have good bioavailability
Result of Action
The inhibition of GP and α-glucosidases by this compound leads to a decrease in the breakdown of glycogen to glucose . This can result in a reduction in blood glucose levels, making it potentially useful for the treatment of conditions like diabetes. Additionally, by modulating glycogen levels, it may also impact other cellular processes and pathways that rely on glycogen as an energy source.
Safety and Hazards
Future Directions
properties
IUPAC Name |
(2R,3R,4R)-2-(hydroxymethyl)pyrrolidine-3,4-diol;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO3.ClH/c7-2-3-5(9)4(8)1-6-3;/h3-9H,1-2H2;1H/t3-,4-,5-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZGVJCJRMKIVLJ-DEVUXVJFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(N1)CO)O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]([C@H](N1)CO)O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301016912 | |
Record name | 1,4-Dideoxy-1,4-Imino-D-Arabinitol Hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301016912 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
100991-92-2 | |
Record name | 1,4-Dideoxy-1,4-Imino-D-Arabinitol Hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301016912 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 1,4-Dideoxy-1,4-imino-D-arabinitol hydrochloride interact with its target and what are the downstream effects?
A1: this compound acts as a glycogen phosphorylase isoenzyme BB (GPBB) inhibitor. [] By inhibiting GPBB, it disrupts glycogenolysis, a process crucial for cellular proliferation and potassium homeostasis. [] This inhibition has downstream effects on the Na,K-ATPase/ERK1/2 signaling pathway, ultimately leading to reduced expression of O(6)-methylguanine-DNA methyltransferase (MGMT), an enzyme implicated in temozolomide resistance in gliomas. []
Q2: What is known about the structural characterization of this compound?
A2: While the provided research does not explicitly state the molecular formula or weight, it highlights the use of vibrational circular dichroism (VCD) spectroscopy to characterize the molecule. [] The study focused on the mid-IR region (1600 – 1100 cm-1) and observed a characteristic intense negative band around 1144 cm-1. [] Density functional theory (DFT) calculations were employed to predict stable conformers and vibrational modes, providing further structural insights. []
Q3: Can you elaborate on the research regarding biomarkers and diagnostics related to this compound?
A4: One study identified elevated plasma levels of GPBB as a potential biomarker for temozolomide resistance in glioma patients. [] As this compound targets GPBB, further research could explore its potential use in combination with GPBB levels as a predictive biomarker for treatment response or for monitoring the effectiveness of GPBB-targeted therapies.
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